(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
Description
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a sulfinamide group attached to a 4-chlorobenzylidene moiety
Properties
IUPAC Name |
(NE,S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAZHKMIBKHOJC-NRUITVPNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-chlorobenzaldehyde with (S)-2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.
Substitution: The 4-chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or amine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
- 2,6-bis(4-chlorobenzylidene)cyclohexanone
- (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one
Uniqueness
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific sulfinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antioxidant properties, antimicrobial effects, and mutagenicity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfinamide functional group, which contributes to its biological properties. The structural formula is as follows:
Antioxidant Activity
Antioxidant activity is a crucial aspect of this compound's profile. Research indicates that sulfinamides exhibit radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases. A study evaluated the antioxidant activity of various benzylidene derivatives, including this compound. The results showed that compounds with electron-donating groups significantly enhanced scavenging activity.
Table 1: DPPH Radical Scavenging Activity of Benzylidene Compounds
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 4a | 51.22 |
| 4b | 89.45 |
| 4c | 23.96 |
| 4d | 56.56 |
| 4e | 55.28 |
| 4f | 62.80 |
| Ascorbic Acid | 92.47 |
The presence of methoxy groups in certain derivatives (like compound 4b) significantly increased their antioxidant capacity, demonstrating the importance of substituent effects on biological activity .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with a notable preference for Gram-negative strains due to differences in cell wall structure.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 18 |
These results suggest that the compound's ability to penetrate the thinner peptidoglycan layer of Gram-negative bacteria contributes to its higher efficacy compared to Gram-positive bacteria .
Mutagenicity Studies
Mutagenicity is a critical factor in evaluating the safety profile of any bioactive compound. Studies have indicated that certain derivatives of sulfinamides, including those with chloro substitutions, exhibit mutagenic potential. The mutagenicity was assessed using strains such as Salmonella TA98 and TA100.
Table 3: Mutagenicity Results
| Compound | Mutagenic Activity (TA98) | Mutagenic Activity (TA100) |
|---|---|---|
| Compound A | Positive | Negative |
| Compound B | Negative | Positive |
| Compound C | Positive | Positive |
The presence of electron-withdrawing groups like chlorine was found to correlate with increased mutagenic activity, highlighting the need for careful consideration in drug design .
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Case Study on Antioxidant Properties : A recent study demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating potential therapeutic benefits in conditions like diabetes and cardiovascular diseases.
- Case Study on Antimicrobial Resistance : The compound was tested against multi-drug resistant strains of bacteria, showing promising results in inhibiting growth and biofilm formation, suggesting its application in treating infections caused by resistant pathogens.
- Clinical Implications : Ongoing research is exploring the use of this compound as a lead structure for developing new antibiotics or adjunct therapies for existing antibiotics to combat resistance.
Q & A
Basic Research Questions
Q. What is the role of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide in asymmetric synthesis, and how is it employed as a chiral auxiliary?
- Methodological Answer : The sulfinamide group acts as a chiral auxiliary by forming a Schiff base with aldehydes/ketones, enabling stereoselective nucleophilic additions. The (S)-configuration at sulfur induces diastereoselectivity during imine formation, which is critical for subsequent transformations. For example, condensation with aldehydes under Ti(OEt)₄ catalysis followed by NaBH₄ reduction yields enantiomerically enriched amines . The 4-chlorobenzylidene moiety enhances crystallinity, aiding in diastereomer separation .
Q. How is this compound characterized to confirm its structural and stereochemical integrity?
- Methodological Answer :
- 1H/13C NMR : Distinct chemical shifts for the sulfinamide S=O group (δ ~3.1–3.3 ppm for 1H; δ ~55–60 ppm for 13C) and aromatic protons (δ ~7.2–7.8 ppm) confirm imine formation .
- HRMS : Validates molecular weight (e.g., [M + Na]+ calculated for C₁₁H₁₃ClNOS: 272.0310; observed: 272.0305) .
- Optical Rotation : Specific rotation values ([α]D²⁵) are compared to literature to confirm enantiopurity .
Advanced Research Questions
Q. How can reaction conditions be optimized for imine formation between 2-methylpropane-2-sulfinamide and 4-chlorobenzaldehyde?
- Methodological Answer :
- Catalyst : Ti(OEt)₄ (1.2–1.5 equiv) in THF at 0–25°C ensures efficient imine formation .
- Solvent : Polar aprotic solvents (e.g., THF, DMF) improve yields (86–92%) compared to non-polar solvents .
- Workup : Quenching with aqueous NaHCO₃ removes excess Ti salts, while silica gel chromatography isolates the product (≥95% purity) .
Q. What strategies resolve diastereomers during the synthesis of sulfinamide derivatives?
- Methodological Answer :
- Crystallization : Diastereomers with 4-chlorophenyl groups often crystallize selectively from EtOAc/hexane mixtures .
- Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) separates diastereomers when crystallization fails .
Q. How does the sulfinamide group influence hydrolytic stability under acidic/basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : 4N HCl in MeOH cleaves the sulfinamide-imine bond within 2 h at 25°C, yielding free amines (e.g., 76% recovery of 2-methylpropane-2-sulfinamide) .
- Basic Conditions : Stable in NaHCO₃ (pH 8–9) but degrades in NaOH (pH >12), forming sulfinic acids .
Q. Which catalytic systems enhance stereoselective transformations of this sulfinamide?
- Methodological Answer :
- Rh-Catalyzed Allylation : [Rh(cod)₂]OTf with chiral ligands (e.g., Ming-Phos) achieves ≥90% ee in allylic aminations .
- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids retain sulfinamide configuration (e.g., 89% yield, 97% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
